4-Vinylpyridine

Description

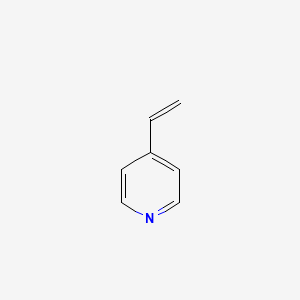

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVPJUYSDEJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-41-1 | |

| Record name | Poly(4-vinylpyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051499 | |

| Record name | 4-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Red to dark-brown liquid; [HSDB] | |

| Record name | Pyridine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

65 °C @ 15 mm Hg | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9800 @ 20 °C/4 °C | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C | |

| Record name | 4-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RED TO DARK BROWN LIQUID | |

CAS No. |

100-43-6, 25232-41-1 | |

| Record name | 4-Vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56G67XM8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Polymerization Mechanisms and Kinetics of 4 Vinylpyridine

Controlled Radical Polymerization of 4-Vinylpyridine (B31050) (CRP)

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) of this compound has been demonstrated to proceed in a pseudo-living manner, allowing for the synthesis of P4VP with controlled chain growth and low polydispersity cmu.edu. A common nitroxide used for this purpose is 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).

The mechanism of NMP involves the reversible capping of the growing polymer chain by the nitroxide radical. This establishes an equilibrium between active (growing) radicals and dormant species, which are macroalkoxyamines. This reversible termination process minimizes irreversible termination reactions, which are prevalent in conventional free radical polymerization, thus affording control over the polymerization process.

Research Findings:

Pseudo-Living Character: The polymerization exhibits characteristics of a living polymerization, where the molecular weight of the polymer increases linearly with monomer conversion, and the polydispersity remains low, typically in the range of 1.02 to 1.50 cmu.edu.

Influence of Nitroxide Concentration: The initial concentration of the nitroxide radical does not significantly influence the rate of polymerization. However, it is directly related to the molecular weight of the resulting polymer; a higher initial nitroxide concentration leads to a lower final average molecular weight cmu.edu. The polymerization rate is primarily governed by the autoinitiation of the monomer cmu.edu.

Effect of Temperature: An increase in temperature leads to an acceleration of the polymerization rate. However, it does not have a significant effect on the molecular weights and polydispersities of the resulting polymers cmu.edu.

| Initial TEMPO Concentration (mol/L) | Resulting Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) |

| 1.2 x 10⁻² | Higher | Increases with conversion |

| 2.4 x 10⁻² | Intermediate | Lower than at 1.2 x 10⁻² mol/L |

| 4.8 x 10⁻² | Lower | Approaching 1 |

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP technique for a variety of monomers, including this compound. It is based on a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex in a lower oxidation state.

For the successful ATRP of this compound, particularly in protic media, the selection of the initiating and catalytic system is crucial. The use of a chloride-containing ATRP initiating/catalytic system is essential for achieving good control over the polymerization and obtaining polymers with a narrow molecular weight distribution acs.org. This is because the reaction of the monomer or polymer with secondary alkyl chloride dormant chain ends is significantly slower than with their alkyl bromide counterparts acs.org.

Research Findings:

Catalyst Systems: Copper(I) chloride (CuCl) complexed with ligands such as N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine or tris(2-pyridylmethyl)amine (TPMA) have been shown to be effective catalysts for the ATRP of 4VP acs.org. The TPMA complex is more reducing and thus catalytically more active acs.org.

Effect of Halide: When a bromide-based initiating/catalytic system is used, the resulting polymers often exhibit polymodal molecular weight distributions, which is indicative of the formation of branched chains. In contrast, chloride-based systems yield polymers with narrow, monomodal, and symmetrical molecular weight distributions acs.org.

Solvent Effects: In protic solvents, a significant portion of the deactivating copper(II) halide complex can dissociate, leading to inefficient radical deactivation and resulting in polymers with relatively high polydispersity. This can be mitigated by adding an initial concentration of the Cu(II)Cl₂ complex (around 30% of the total copper) to improve polymerization control acs.org.

| Initiating/Catalytic System | Molecular Weight Distribution | Polymerization Control |

| Bromide-based | Polymodal, branched chains | Poor |

| Chloride-based | Narrow, monomodal, symmetrical | Good |

| Cu(I)Cl / TPMA | Narrow | Very good |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. The control in RAFT polymerization is achieved through the use of a RAFT agent, which is typically a thiocarbonylthio compound.

The polymerization of this compound via RAFT has been successfully demonstrated, yielding well-defined polymers with controlled molecular weights and low polydispersities uomustansiriyah.edu.iq. This technique has also been utilized to synthesize block copolymers containing poly(this compound) segments researchgate.netgoogle.com.

Research Findings:

Kinetic Modeling: A kinetic model for the RAFT polymerization of this compound has been developed and experimentally validated. This model aids in the scale-up of the polymerization process by optimizing reaction parameters researchgate.net.

Controlled Synthesis: RAFT polymerization allows for the synthesis of poly(this compound) with high conversions, controlled molar mass, and low dispersity researchgate.net. The living nature of RAFT polymerization enables the use of the resulting P4VP as a macro-RAFT agent for the synthesis of block copolymers researchgate.net.

Reaction Conditions: The RAFT polymerization of 4VP is typically carried out using a conventional radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), in the presence of a suitable RAFT agent and solvent at an elevated temperature (e.g., 70°C) nih.gov.

| RAFT Parameter | Observation |

| Monomer Conversion | High conversions can be achieved. |

| Molecular Weight | Linearly increases with conversion. |

| Polydispersity Index (PDI) | Typically low, indicating a narrow molecular weight distribution. |

Conventional Radical Polymerization Studies of this compound

Conventional radical polymerization proceeds via the classical steps of initiation, propagation, and termination. While lacking the fine control of CRP methods, it remains a widely used technique for the industrial production of polymers.

Thermal Polymerization Kinetics of this compound

Thermal polymerization is initiated by the spontaneous generation of radicals from the monomer at elevated temperatures. In a study of the polymerization of 4-vinyl pyridine (B92270), several anomalous features were observed, including self-retardation and a glass surface-catalyzed initiation cmu.edu. These factors can affect the accuracy of kinetic measurements.

A process for the thermal polymerization of 4-vinyl pyridine in an aqueous solution using a water-soluble initiator, 2,2'-azobis(2-amidinopropane) hydrochloride (V-50), at 65°C has been described nih.gov. While this process produces poly-4-vinylpyridine with a weight average molecular weight of about 250,000, detailed kinetic data such as rate constants were not provided in the available documentation nih.gov.

Photo-initiated Polymerization Kinetics of this compound

In the photo-initiated polymerization of 2-vinyl pyridine using AIBN as a photosensitizer over a temperature range of 15 to 35°C, the following kinetic parameters were determined cmu.edu:

| Kinetic Parameter | Value |

| Energy of Activation for Propagation (Ep) | 8 kcal/mole |

| Energy of Activation for Termination (Et) | 5 kcal/mole |

| Heat of Polymerization (ΔHp) | 17.3 kcal/mole |

| Propagation Rate Constant (kp) at 25°C | 96.6 L·mol⁻¹·s⁻¹ (thermocouple method) |

| Termination Rate Constant (kt) at 25°C | 8.9 x 10⁶ L·mol⁻¹·s⁻¹ (thermocouple method) |

It is important to note that a study on 4-vinyl pyridine observed a number of anomalous features which affected the accuracy of the results, and therefore the rate constants obtained were only considered to be indicative of their order of magnitude cmu.edu.

Solution Polymerization of this compound

Solution polymerization is a common method for synthesizing poly(this compound) (P4VP). In this technique, the this compound monomer is dissolved in a suitable solvent along with an initiator. The polymerization proceeds in the homogeneous solution phase.

Research into the solution polymerization of this compound has demonstrated that monomer conversion rates are influenced by factors such as reaction time, temperature, and the initiator-to-monomer ratio. One study systematically investigated these effects, revealing that an increase in the initiator concentration leads to a higher monomer conversion, as more radical species are generated to initiate the polymerization reaction. nih.gov Similarly, the reaction temperature plays a crucial role, with higher temperatures generally leading to faster polymerization rates.

For instance, at a reaction temperature of 65°C, the monomer conversion of this compound can reach 76% in 6 hours, and further increase to 92% after 24 hours. nih.gov This highlights the progression of the polymerization over time towards near-complete conversion. The choice of solvent is also critical as it can affect the solubility of both the monomer and the resulting polymer, as well as the kinetics of the reaction.

Table 1: Monomer Conversion in Solution Polymerization of this compound

| Reaction Time (hours) | Monomer Conversion (%) |

|---|---|

| 6 | 76 |

| 24 | 92 |

Data derived from studies conducted at 65°C. nih.gov

Seed Swelling Polymerization of this compound Microspheres

Seed swelling polymerization is a multi-step technique used to produce monodisperse polymer microspheres with a controlled size and porous structure. This method begins with the creation of small, uniform seed particles, typically made of polystyrene. These seed particles are then swollen with the monomer (this compound), a crosslinking agent, and an initiator. Subsequent polymerization within the swollen seeds results in the formation of larger, crosslinked microspheres.

The properties of the final poly(this compound) microspheres are highly dependent on the choice of crosslinker. Studies have utilized methacrylate crosslinkers such as trimethylolpropane (B17298) trimethacrylate (TRIM) and 1,4-dimethacryloiloxybenzene (14DMB) to create porous microspheres. nih.gov The resulting microspheres have been shown to possess a significant specific surface area, on the order of 100 m²/g. nih.gov The internal topography and porous structure of these microspheres can be tailored by the selection of the crosslinking monomer. nih.gov

This polymerization technique allows for the synthesis of functional microspheres with diameters of approximately 9 µm and a narrow size distribution. nih.gov The process involves an initial dispersion polymerization to create the polystyrene seeds, followed by a two-step swelling process where the seeds absorb the this compound, initiator, and a porogen like toluene (B28343), before the final polymerization step. nih.gov

Emulsion Polymerization for Poly(this compound) Nanoparticle Synthesis

Emulsion polymerization is a technique that typically involves the polymerization of a monomer in an emulsion, often stabilized by a surfactant. However, a novel approach known as self-emulsion polymerization (SEP) has been developed for this compound, which circumvents the need for traditional stabilizing agents.

In this method, the hydrophilic this compound monomer undergoes polymerization in water with a hydrophilic initiator, leading to the spontaneous formation of monodisperse polymeric nanoparticles. acs.org This process is notable for its simplicity, as it does not require any cross-linker, surfactant, or polymeric emulsifier. acs.org The resulting poly(this compound) nanoparticles exhibit a tunable size, which can be controlled within a range of 80 to 445 nanometers. acs.orgresearchgate.net

The mechanism of this self-emulsion polymerization is attributed to the amphiphilic nature of the growing polymer chains, which self-assemble into nanoparticles. The size of these nanoparticles is influenced by reaction parameters such as temperature, as well as the concentrations of the initiator, monomer, and solvent. acs.org This facile and scalable process provides a straightforward route to producing highly monodisperse poly(this compound) nanoparticles. acs.org

Table 2: Tunable Size of Poly(this compound) Nanoparticles via Self-Emulsion Polymerization

| Parameter | Range |

|---|---|

| Nanoparticle Size | 80 - 445 nm |

Size is tunable based on reaction conditions. acs.orgresearchgate.net

Electropolymerization of this compound and Coating Formation

Electropolymerization is a technique where a polymer film is formed on the surface of a conductive substrate through an electrochemical reaction. For this compound, this process can be initiated under cathodic polarization, leading to an anionic polymerization mechanism.

The formation of a poly(this compound) coating is highly dependent on the concentration of the monomer in the electrolytic medium. aip.orgaip.org Studies have shown that a distinct polymer formation on the electrode surface is observed primarily at high monomer concentrations. aip.orgaip.org In fact, the most effective conditions for creating a stable and chemically pure poly(this compound) film are achieved when using an electrolytic medium composed of the pure monomer and a supporting salt. aip.orgaip.org

During electropolymerization via cyclic voltammetry, an adsorption pre-peak can be observed in the current-voltage curves, which corresponds to the formation of the polymer on the electrode surface. aip.orgaip.org The resulting polymer film is grafted onto the electrode, rendering it insoluble. aip.org The structure of these electropolymerized films has been characterized using techniques such as infrared absorption reflection spectroscopy (IRRAS) and X-ray photoelectron spectroscopy (XPS), confirming their chemical identity as poly(this compound). aip.orgaip.org

Influence of Chemical Structure on this compound Polymerization Efficiency

The chemical structure of vinylpyridine monomers, specifically the position of the nitrogen atom in the pyridine ring, can significantly influence their polymerization behavior. A comparison between the polymerization of this compound and its isomer, 2-vinylpyridine, reveals differences in polymerization efficiency.

In a comparative study of their solution polymerization, this compound demonstrated a higher monomer conversion rate compared to 2-vinylpyridine under the same reaction conditions. nih.gov After 6 hours of polymerization, this compound achieved a conversion of 76%, whereas 2-vinylpyridine reached only 62%. This difference became more pronounced after 24 hours, with this compound reaching 92% conversion, while the conversion of 2-vinylpyridine remained almost the same as at 6 hours. nih.gov

Table 3: Comparison of Monomer Conversion for this compound and 2-Vinylpyridine

| Monomer | Conversion at 6 hours (%) | Conversion at 24 hours (%) |

|---|---|---|

| This compound | 76 | 92 |

| 2-Vinylpyridine | 62 | ~62 |

Data from a comparative solution polymerization study. nih.gov

Derivatization and Post Polymerization Modification of Poly 4 Vinylpyridine

Quaternization of Poly(4-Vinylpyridine)

Quaternization involves the alkylation of the nitrogen atom in the pyridine (B92270) ring, converting the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) salt. This process introduces permanent positive charges into the polymer backbone, transforming P4VP into a polyelectrolyte with altered solubility, conductivity, and reactivity.

The synthesis of N-methyl quaternized poly(this compound) derivatives is typically achieved through the reaction of P4VP with methyl iodide. This post-polymerization modification allows for precise control over the degree of quaternization by varying the molar ratio of methyl iodide to the polymer repeating units mdpi.comresearchgate.netnih.govnih.gov. The reaction is commonly performed in solvents such as ethanol or methanol mdpi.com. For instance, a study reported the synthesis of fully quaternized (PVPQ) and partially quaternized derivatives (PVP_Q1-3) by refluxing P4VP in ethanol with specific amounts of methyl iodide for 4 hours mdpi.com. The success of the quaternization and the resulting degree of substitution are typically confirmed using spectroscopic techniques like ¹H NMR and FTIR spectroscopy, where the appearance of a methyl peak around 4.2 ppm in ¹H NMR spectra indicates successful quaternization, with its intensity correlating to the degree of quaternization mdpi.comresearchgate.net.

The degree of quaternization profoundly influences the physicochemical and optical properties of P4VP. As the quaternization degree increases, polymers generally exhibit enhanced molecular properties, including increased conductivity and non-linear optical activity due to the introduction of permanent positive charges and electron delocalization phenomena mdpi.com. The solvation properties of the polymers are also significantly affected, with changes observed in binary solvent mixtures, enabling a better understanding of polymer-solvent interactions mdpi.comresearchgate.netdntb.gov.ua. The optical band gap of the polymers has been shown to correlate with the degree of quaternization mdpi.comresearchgate.net.

In terms of reactivity, the introduction of positive charges alters the polymer's interaction with other molecules. For example, in the context of gene delivery, partially quaternized P4VP derivatives have shown advantages. The presence of non-alkylated pyridine moieties in partially quaternized polymers can contribute to a "proton sponge" mechanism, which is beneficial for cellular gene transfer acs.org. Furthermore, quaternization can lead to hydrophobization of the polymer surface, as observed when P4VP was modified with 2-chlorohexane researchgate.net.

A variety of alkylating agents can be employed for the quaternization of P4VP, with the choice influencing reaction kinetics, yield, and the properties of the resulting polymer. Common alkyl halides include methyl iodide mdpi.comresearchgate.netnih.govnih.gov, ethyl iodide, n-butyl iodide, and n-hexyl iodide rsc.org. Other agents such as octyl iodide rsc.org and 2-chlorohexane researchgate.net have also been utilized.

Studies have indicated that the quaternization reaction often slows down after a certain degree of conversion due to a neighboring-group effect, involving steric hindrance from adjacent quaternized units nih.govrsc.orgresearchgate.net. This retardation effect becomes more pronounced with increasing alkyl-group size rsc.org. To achieve quantitative quaternization (close to 100% conversion), a large excess of alkyl halide may be required nih.gov. Alternatively, activated halides such as chloroacetone (2-propanone) and 2-chloroacetamide have been reported to yield quantitative quaternization under milder conditions (e.g., room temperature in DMF) researchgate.net. Trimethyl chloro silane has also been used for quaternization nanobioletters.com.

| Alkylating Agent | Reaction Time | Yield (%) | Degree of Quaternization (NMR shift, ppm) | Decomposition Temp. (°C) | Notes |

| Chloro 2-propanone | 24 h | 99.7 | 5.06 ± 0.05 | 255 | Quantitative quaternization possible researchgate.net |

| Chloro 2-propanone | 72 h | 98.9 | 5.03 ± 0.05 | 249 | |

| 2-Chloroacetamide | 24 h | 100.6 | ~5.0 (from similar shift) | 255 | Quantitative quaternization possible researchgate.net |

| Methyl iodide | Varies | High | Variable (controlled by molar ratio) | Varies | Common, degree controlled by reagent excess mdpi.comresearchgate.net |

| n-Butyl iodide | Varies | Varies | Varies | Varies | Retardation effect observed, increases with alkyl chain length rsc.org |

It has been observed that This compound (B31050) can undergo spontaneous polymerization upon protonation or quaternization mdpi.comnih.gov. This phenomenon suggests that acidic conditions or the presence of alkylating agents can initiate cationic polymerization of the monomer. For instance, the polymerization of protonated this compound in the presence of montmorillonite (MMT) clay in aqueous solution has been shown to be accelerated, leading to exfoliated nanocomposites and favoring the formation of the quaternized polyvinylpyridine polyelectrolyte researchgate.net.

Graft Copolymerization and Surface Functionalization

Grafting involves attaching polymer chains (grafts) onto a pre-existing polymer backbone or surface. Surface-initiated polymerization techniques, particularly Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), are powerful methods for creating well-defined polymer brushes on various substrates, including nanoparticles and surfaces.

SI-ATRP is a controlled radical polymerization technique that allows for the growth of polymer chains from initiators immobilized on a surface mdpi.comiaea.orguj.edu.pl. This method enables precise control over the polymer architecture, grafting density, and thickness of the resulting polymer layer. This compound can be successfully grafted onto various surfaces, such as silica nanoparticles mdpi.commdpi.com and magnetite nanoparticles (MNP) iaea.org, using SI-ATRP.

The process typically involves functionalizing the substrate surface with an ATRP initiator. Subsequently, the polymerization of this compound is initiated from these surface-bound initiators, usually in the presence of a transition metal catalyst (e.g., copper complexes) and ligands mdpi.comiaea.org. For example, magnetite nanoparticles were modified by grafting P4VP via SI-ATRP using a CuBr/PMDETA catalytic complex iaea.org.

A challenge in the SI-ATRP of vinylpyridines is the strong coordinating ability of the pyridine nitrogen atom, which can complex with the copper catalyst, potentially hindering controlled polymerization uj.edu.pl. To overcome this, advancements such as Surface-Initiated Activator Re-Generated by Electron Transfer ATRP (SI-ARGET ATRP) have been developed, which use lower catalyst concentrations nih.gov. Furthermore, metal-free SI-ATRP methods, catalyzed by organic molecules like 10-phenylphenothiazine (PTH), have emerged as effective strategies for polymerizing pyridine-based monomers uj.edu.pl. These techniques allow for the formation of thick P4VP brushes, with thicknesses reported up to ~200 nm, although control can vary uj.edu.pl.

| Substrate | Polymer Grafted | Polymerization Technique | Catalyst System (Example) | Grafted Brush Thickness (approx.) | Notes |

| Silica Nanoparticles | Poly(this compound) | SI-ATRP | CuICl/Me₆TREN | Not specified | Used for thermo and pH dual-responsive hybrid materials mdpi.com |

| Magnetite Nanoparticles | Poly(this compound) | SI-ATRP | CuBr/PMDETA | Not specified | Surface modification reported iaea.org |

| Cellulose Nanocrystals | Poly(this compound) | SI-ATRP | Not specified | Not specified | Comparative study with SI-ARGET ATRP nih.govcordouan-tech.com |

| Silicon/Gold Surfaces | Poly(this compound) | SI-ATRP | Not specified | ~200 nm | Polymerization not fully controlled uj.edu.pl |

| Silicon/Gold Surfaces | Poly(this compound) | SI-ARGET ATRP | Not specified | 42 nm | Successful utilization of ATRP with reduced metal complexes uj.edu.pl |

Grafting this compound onto Natural Rubber for pH-Responsive Materialseares.orgtu.ac.th

Natural rubber (NR), a renewable elastomer with excellent elasticity, can be functionalized with this compound to impart pH-responsive behavior. Graft copolymerization of this compound onto deproteinized natural rubber (DPNR) latex has been achieved using emulsion polymerization initiated by potassium persulfate (KPS) and stabilized by sodium dodecyl sulfate (SDS) eares.org. Research indicates that the resulting 4VP-g-DPNR samples exhibit enhanced swelling in acidic conditions (pH below 4) compared to unmodified NR, which shows no significant change across a range of pH values. This pH-responsiveness is attributed to the protonation of the pyridine nitrogen atom in acidic environments, increasing the hydrophilicity of the grafted chains eares.orgtu.ac.th. The grafting ratio can be optimized by controlling monomer concentration, initiator concentration, and reaction time tu.ac.th.

Gamma Ray-Initiated Grafting of this compound onto Polymer Matricesiaea.orgaccscience.comnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchtrend.netsabanciuniv.edu

Gamma irradiation is a highly effective method for initiating the grafting of this compound onto various polymer matrices, including polyethylene (PE) and polypropylene (PP) iaea.orgresearchgate.netresearchgate.net. This "grafting-from" approach utilizes high-energy gamma rays from sources like Co-60 to create radical sites on the polymer backbone, which then initiate the polymerization of the grafted monomer mdpi.com. For instance, grafting this compound onto PE films using gamma irradiation showed that the grafting extent is influenced by factors such as absorbed dose and the presence of solvents like methyl ethyl ketone or cyclohexanone, which can decrease grafting iaea.org. Studies on grafting this compound onto polypropylene films from binary monomer mixtures, such as with N,N-dimethylaminoethylmethacrylate (DMAEMA), have also been reported, with grafting yields dependent on monomer ratios and irradiation doses researchgate.net. Furthermore, gamma radiation has been used to graft temperature- and pH-sensitive copolymers of N-vinylcaprolactam (NVCL) and this compound onto silicone rubber (SR) for drug delivery applications. These SR-g-(NVCL-co-4VP) films demonstrate responsiveness to both temperature and pH, with moderate thermal stability and the ability to host and release drugs like diclofenac nih.govresearchgate.net.

Synthesis and Characterization of Block Copolymers Containing this compound Blocks

Block copolymers incorporating poly(this compound) segments offer a wide range of self-assembly behaviors and functionalities due to the distinct properties of each block. Controlled polymerization techniques are crucial for synthesizing well-defined structures.

Polystyrene-b-poly(this compound) Block Copolymersnsysu.edu.twtandfonline.comresearchgate.netresearchgate.netpolymersource.caresearchgate.netresearchgate.netrsc.orgasianpubs.orgacs.orgmdpi.com

Polystyrene-b-poly(this compound) (PS-b-P4VP) block copolymers have been synthesized using various controlled polymerization methods, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization nsysu.edu.twtandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.org. ATRP allows for the sequential growth of polymer chains, starting with polystyrene and then initiating the polymerization of this compound, yielding well-defined block copolymers with controlled molecular weights and narrow polydispersities nsysu.edu.twresearchgate.net. For example, polystyrene with a benzyl bromide end group can serve as a macroinitiator for the ATRP of this compound nsysu.edu.tw. Characterization typically involves techniques like Gel Permeation Chromatography (GPC), ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) to confirm the block structure, molecular weight, and composition nsysu.edu.twtandfonline.comresearchgate.net. These block copolymers often exhibit phase separation, as indicated by distinct glass transitions observed in Differential Scanning Calorimetry (DSC) nsysu.edu.tw. They are also utilized as compatibilizers for blends of polystyrene and poly(this compound) researchgate.net.

Amphiphilic Poly(this compound)-b-methyl methacrylate Block Copolymersnsysu.edu.tw

Amphiphilic block copolymers comprising poly(this compound) and poly(methyl methacrylate) (PMMA) have been synthesized, often utilizing controlled radical polymerization techniques. The amphiphilic nature arises from the combination of the relatively hydrophilic P4VP (especially when protonated) and the more hydrophobic PMMA. These materials can self-assemble into various nanostructures in solution, making them suitable for applications such as drug delivery or as templates.

Magnetic Polymer Nanocomposites with Poly(this compound)-block-polystyrenetandfonline.comresearchgate.netmdpi.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net

The integration of magnetic nanoparticles with block copolymers like PS-b-P4VP has led to the development of magnetic polymer nanocomposites. For instance, Fe₃O₄@P4VP-b-PS magnetic polymer nanocomposites have been synthesized using a dispersion RAFT polymerization approach, where P4VP-b-PS nanoparticles serve as templates tandfonline.comtandfonline.com. The synthesis involves preparing P4VP-b-PS nanoparticles, followed by the coordination of Fe³⁺ ions to the pyridine moieties in the P4VP block, and subsequent co-precipitation of Fe₃O₄ nanoparticles upon addition of FeCl₂ and NH₃·H₂O tandfonline.comtandfonline.com. Characterization techniques such as FT-IR, XRD, TGA, XPS, TEM, and VSM are employed to confirm the formation of the nanocomposite structure and its magnetic properties tandfonline.com. These materials exhibit excellent magnetic response, allowing for external magnetic field manipulation tandfonline.com.

Synthesis of Poly(this compound) Substituted with Betaine Saltsrsc.orgumich.edurevmaterialeplastice.ro

Poly(this compound) can be modified by quaternizing the pyridine nitrogen atom with specific alkylating agents to introduce betaine salts. Betaine salts are zwitterionic compounds that can impart unique properties, such as enhanced water solubility and potential biocompatibility. Research has focused on synthesizing poly(carboxybetaines) derived from P4VP, where a spacer group is present between the positively charged nitrogen and the negatively charged carboxylate group revmaterialeplastice.ro. For example, the reaction of pyridine with 1-methyl-2-bromo-4,5-dicyanoimidazole has been used to synthesize a novel betaine salt which can then be polymerized or grafted onto existing polymer chains umich.edu. These modified polymers exhibit an antipolyelectrolyte effect in aqueous salted solutions, where their hydrodynamic radius increases with increasing salt concentration revmaterialeplastice.ro.

Polymer-Polymer Complexation and Miscibility Studies

The ability of the pyridine group in P4VP to act as a proton acceptor makes it an ideal candidate for forming complexes with polymers containing proton-donating groups. This interaction is a key factor in determining the miscibility and phase behavior of polymer blends.

The blending of copolymers containing acidic and basic functionalities, such as poly(styrene-co-methacrylic acid) (PSMA) and poly(styrene-co-4-vinylpyridine) (PS4VP), provides a model system for studying the significant role of hydrogen bonding in polymer miscibility. The interaction between the carboxylic acid groups of methacrylic acid (MAA) and the basic nitrogen of the this compound (4VP) units is a strong driving force for complexation. researchgate.netacs.org

Studies utilizing techniques like viscometry and differential scanning calorimetry (DSC) have demonstrated the formation of complexes between these copolymers. researchgate.net The miscibility of these blends is heavily influenced by the composition of the copolymers and the nature of the solvent used for casting. For instance, when using solvents like tetrahydrofuran (B95107) (THF) or butan-2-one, blends of SMA-29 (containing 29 mol% methacrylic acid) and S4VP-15 (containing 15 mol% this compound) exhibit a single glass-transition temperature (Tg), which is intermediate between those of the individual copolymers, confirming their miscibility. researchgate.net However, the formation of these complexes can be inhibited in solvents like THF, which can interact strongly with the PSMA, competing with the inter-polymer hydrogen bonding. researchgate.net

Fourier transform infrared spectroscopy (FTIR) is a powerful tool for quantitatively analyzing these interactions. In blends of poly(ethylene-co-methacrylic acid) (EMAA) and poly(2-vinylpyridine) (P2VP), a close analogue, the strength of the hydrogen bond between the carboxylic acid and the pyridine nitrogen is significantly greater than the self-association of the carboxylic acid groups (acid dimers). acs.org This strong interaction leads to the formation of a stable complex, which is reflected in the thermal stability of the resulting material. researchgate.net

| Blend Composition (PSMA-29/S4VP-15) | Tg (°C) - Cast from THF | Tg (°C) - Cast from Toluene (B28343) |

|---|---|---|

| 100/0 | 145 | 145 |

| 75/25 | 138 | 150 |

| 50/50 | 135 | 155 |

| 25/75 | 140 | 152 |

| 0/100 | 142 | 142 |

This table illustrates how the glass transition temperature, a key indicator of polymer miscibility, varies with blend composition and the choice of casting solvent, reflecting the extent of interpolymer hydrogen bonding. researchgate.net

Supramolecular interactions in polymer blends containing this compound can lead to the formation of ordered nanostructures with unique photophysical properties. mdpi.com The self-assembly process, driven by interactions such as hydrogen bonding, can be harnessed to control the morphology and, consequently, the optical and electronic behavior of the materials. rug.nl

For example, when poly(this compound) is complexed with certain transition metal compounds, such as rhenium(I) carbonyl complexes, the resulting metallopolymers exhibit photophysical properties that are markedly different from the individual components. scirevfew.netconicet.gov.ar The aggregation of the polymer strands, influenced by the solvent and temperature, creates specific morphologies that alter the charge transfer characteristics of the metal complexes. scirevfew.netconicet.gov.ar These morphological changes can enhance or inhibit processes like energy transfer between different photoactive pendants attached to the polymer backbone. scirevfew.net

Furthermore, the interaction of block copolymers like poly(styrene)-block-poly(this compound) (PS-b-P4VP) with small organic molecules through hydrogen bonding can induce microphase separation, leading to the formation of well-defined nanostructures such as micelles or cylinders. mdpi.comacs.org The photophysical properties of these assemblies are highly dependent on the arrangement and interactions of the chromophores within these domains. By carefully selecting the components and controlling the assembly conditions, it is possible to tune the emissive properties of the resulting supramolecular polymers across the visible spectrum. chemrxiv.org

Interaction with Metal Ions and Surfaces

The pyridine functional groups in P4VP are effective ligands for a wide range of metal ions, enabling the polymer to be used in applications such as metal ion scavenging, catalysis, and the formation of functional coatings. polysciences.com

Poly(this compound) readily forms complexes with various transition metal salts. This complexation can be viewed as a crosslinking process, where the metal ions form coordination bonds with the nitrogen atoms of the pyridine rings from different polymer chains. This interaction significantly alters the physical properties of the polymer. dtic.mil

Studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have shown that blending P4VP with transition metal salts, such as those of nickel (Ni) and manganese (Mn), affects the polymer's thermal characteristics. dtic.milresearchgate.net The formation of these complexes can be confirmed by infrared spectroscopy, which shows shifts in the vibrational bands of the pyridine ring upon coordination with the metal ion. researchgate.net In some cases, P4VP can be quaternized before being crosslinked with metal ions to create materials for use as sorbents and catalysts. researchgate.net Another approach involves using P4VP as a template to synthesize porous transition metal hydroxides from metal cyanide precursors by controlling the pH to facilitate coordination. rsc.org

The ability of P4VP to coordinate with metal ions has been exploited to create polymers specifically designed for binding and removing heavy metals from aqueous solutions. researchgate.netrsc.org By crosslinking P4VP, often in the presence of a template metal ion, it is possible to create resins with high selectivity and capacity for target ions. researchgate.net

For instance, chelating resins prepared by crosslinking P4VP with 1,4-dibromobutane have shown high efficiency in capturing copper ions. researchgate.net The stability constants for the complexation of copper with the crosslinked resin are significantly higher than with the linear P4VP. researchgate.net Similarly, P4VP-grafted resins, prepared using surface-initiated atom transfer radical polymerization (SI-ATRP), have demonstrated effective adsorption of various heavy metal ions, including Cr(VI), Pb(II), Cd(II), and Zn(II). rsc.orgrsc.org The density of the pyridine rings on the resin surface, which can be controlled during synthesis, directly influences the adsorption capacity. rsc.org

Novel composite membranes, such as those made from poly(vinyl alcohol) and P4VP, have been developed for the removal of highly toxic ions like mercury (Hg(II)). acs.org These membranes can achieve very high retention ratios and capacities, and the binding mechanism involves the association of the metal ions with the complexing sites on the P4VP. acs.org

| Metal Ion | Adsorption Capacity (mg/g) |

|---|---|

| Cr(VI) | ~150 |

| Pb(II) | ~125 |

| Cr(III) | ~60 |

| Zn(II) | ~40 |

| Cd(II) | ~35 |

This table shows the approximate maximum adsorption capacities of a poly(this compound)-grafted polystyrene resin for different heavy metal ions, highlighting its potential in water purification. rsc.org

The interaction of P4VP with metal surfaces, particularly copper, is of interest for applications in corrosion inhibition and the development of modified electrodes. Studies have shown that in an acidic solution containing thiocyanate (SCN⁻) ions, P4VP can induce a complexing reaction at the surface of a copper electrode. researchgate.netscielo.br

Cyclic voltammetry experiments reveal that at a specific potential, copper(I) ions are generated at the electrode surface. These Cu(I) ions then react with P4VP and SCN⁻ present in the solution to form an electroactive polymer-complex film that grows on the electrode. researchgate.netscielo.br This film can be further oxidized in a subsequent electrochemical step. researchgate.net

Elemental analysis of the film formed on the copper surface indicates a chemical composition ratio of 2:1:2 for P4VP:Cu:SCN. researchgate.netscielo.br Infrared spectroscopy confirms that the complex consists of a copper center coordinated with the nitrogen atoms of the pyridine rings and with the thiocyanate ions. researchgate.net Thermogravimetric analysis shows that this polymer-copper complex is less thermally stable than the pure P4VP, with its degradation beginning at around 200°C compared to approximately 400°C for P4VP. researchgate.netscielo.br

Interactions with Biological Molecules

The ability of poly(this compound) (P4VP) to interact with biological macromolecules is a key area of research, with significant implications for drug delivery, biosensing, and chromatography. The pyridine group's capacity for hydrogen bonding and electrostatic interactions, which can be tuned by pH, makes P4VP a highly versatile polymer for these applications.

Interaction of Poly(this compound) with Deoxyribonucleic Acid (DNA)

Quaternized derivatives of poly(this compound) have been investigated as model polycations for gene delivery, a process that relies on the effective condensation of DNA into complexes known as polyplexes. These complexes protect the DNA from enzymatic degradation and facilitate its entry into cells. The interaction is primarily electrostatic, occurring between the positively charged quaternized pyridine rings of the polymer and the negatively charged phosphate backbone of DNA.

A systematic study was conducted on a series of quaternized P4VP polymers, varying in the length of the N-alkyl side chains and the degree of quaternization (alkylation), to understand how these structural modifications affect DNA binding and gene transfection efficiency. nih.gov For polymers with a high degree of alkylation (95%), the efficiency of transfecting a plasmid vector was found to be dependent on the hydrophobicity of the side chain, with longer alkyl chains initially increasing transfection efficiency. nih.gov However, activity was only detectable for N-alkyl chains with four or more carbons (C4), became noticeable at five carbons (C5), and was lost at six carbons (C6), indicating an optimal hydrophobic-hydrophilic balance is necessary. nih.gov

Furthermore, reducing the degree of alkylation from 95% to 65% for the C5 derivative (C5PVP-65) led to a nine-fold increase in activity. nih.gov This enhancement is attributed to the "proton sponge" effect, where the remaining non-alkylated pyridine units become protonated in the acidic environment of endosomes. This leads to endosomal swelling and rupture, facilitating the release of the DNA into the cytoplasm. nih.gov

Table 1: Effect of Poly(this compound) Modification on Gene Transfection Efficiency

| Polymer | N-alkyl Chain Length | Degree of Alkylation (%) | Relative Transfection Efficiency | Postulated Mechanism |

|---|---|---|---|---|

| C4PVP-95 | 4 | 95 | Detectable | Increased hydrophobicity aids complex formation/cellular uptake. nih.gov |

| C5PVP-95 | 5 | 95 | Noticeable | Optimal hydrophobic-hydrophilic balance for transfection. nih.gov |

| C6PVP-95 | 6 | 95 | Undetectable | Excessive hydrophobicity may hinder complex disassembly or intracellular trafficking. nih.gov |

Binding Techniques of Polypeptides with Poly(this compound)

The binding of polypeptides and proteins to P4VP is often achieved through a combination of electrostatic and hydrophobic interactions, making P4VP a valuable ligand for mixed-mode chromatography (MMC). In this technique, P4VP is immobilized onto a solid support to create a stationary phase capable of separating proteins based on multiple interaction types.

One method involves covalently coupling P4VP onto a Sepharose FF gel. nih.gov The resulting adsorbent (FF-P4VP-190) possesses both the inherent hydrophobicity of the polymer backbone and electrostatic character from the positively charged pyridyl groups. nih.gov The binding and elution of proteins can be controlled by adjusting the pH and salt concentration of the mobile phase.

Studies using bovine serum albumin (BSA) and γ-globulin as model proteins demonstrated that adsorption capacity increases as the pH is raised from 8.0 to 9.0. nih.gov This is because the proteins become more negatively charged at higher pH, enhancing the electrostatic attraction to the protonated pyridine groups. FF-P4VP-190 showed a stronger adsorption for BSA than for γ-globulin, which is attributed to BSA's greater net negative charge. nih.gov The presence of salt (NaCl) was found to decrease protein adsorption, confirming the dominant role of electrostatic interactions. However, significant binding capacity was retained even at high salt concentrations (0.5 mol/L NaCl), highlighting the contribution of salt-tolerant hydrophobic interactions, a key feature of MMC. nih.gov

Table 2: Adsorption Capacities of Proteins on P4VP-based Mixed-Mode Chromatography Resin

| Protein | pH | NaCl Concentration (mol/L) | Adsorption Capacity (mg/mL) | Dominant Interaction |

|---|---|---|---|---|

| γ-globulin | 9.0 | 0 | >80 (approx.) | Electrostatic & Hydrophobic |

| γ-globulin | 9.0 | 0.5 | 75 | Hydrophobic & Residual Electrostatic nih.gov |

| Bovine Serum Albumin (BSA) | 9.0 | 0 | >100 (approx.) | Electrostatic & Hydrophobic |

Interactions with Organic Dyes and Pollutants

P4VP and its cross-linked variants are effective adsorbents for removing organic dyes and phenolic pollutants from aqueous solutions. The interactions are typically driven by electrostatic forces, hydrogen bonding, and π-π stacking.

Spectrophotometric Study of Poly(this compound) Interactions with Textile Dyes

The interaction between P4VP-based polymers and textile dyes has been investigated using spectrophotometry, a technique that measures changes in the absorption of light to elucidate binding mechanisms. A study on the interaction between a modified polymer, poly(this compound-graft-bromodecane) (P4VPBrD), and Textile Blue Basic (TBB) dye in an aqueous solution identified electrostatic forces as the primary binding mechanism. researchgate.net The color change observed upon binding was attributed to the transformation of the dye from its acidic form to a bound basic form. researchgate.net

In another study, a composite polymer with a P4VP coating was synthesized and used as a sorbent for various synthetic food dyes, including ponceau 4R, tartrazine, and sunset yellow. rsc.orgrsc.org The adsorption was found to be highly dependent on pH. The maximum adsorption occurred at pH 3, a condition where the pyridine groups (pKa ≈ 5) are protonated, carrying a positive charge. rsc.org This allows for strong electrostatic attraction with the negatively charged sulfonate groups present on the acidic dye molecules. rsc.org This pH-dependent interaction confirms that electrostatic attraction is the main force driving the extraction of these dyes. rsc.org

Adsorption of Phenolic Species by Cross-linked Poly(this compound)

Cross-linked P4VP resins are effective adsorbents for phenolic compounds, which are common and toxic industrial pollutants. The primary interaction mechanism is the formation of hydrogen bonds between the hydroxyl group of the phenol and the nitrogen atom of the pyridine ring in the polymer. researchgate.net

To enhance their practical application, cross-linked P4VP can be synthesized as monodisperse microspheres. In a study evaluating the sorption of acidic organic compounds like ibuprofen (B1674241) and ketoprofen (B1673614), new P4VP copolymers cross-linked with trimethylolpropane (B17298) trimethacrylate (TRIM) or 1,4-dimethacryloiloxybenzene (14DMB) were developed. nih.gov These materials demonstrated significant sorption capacities for these pollutants from aqueous solutions, even at neutral pH. nih.gov The interaction is largely attributed to hydrogen bonding and potentially other non-covalent forces.

Table 3: Sorption Capacity of Cross-linked P4VP Microspheres for Organic Pollutants

| Sorbent | Cross-linker | Target Pollutant | Sorption Capacity (mg/g) |

|---|---|---|---|

| poly(4VP-co-TRIM) | Trimethylolpropane trimethacrylate | Ketoprofen | 39.50 nih.gov |

| poly(4VP-co-TRIM) | Trimethylolpropane trimethacrylate | Ibuprofen | 90.81 nih.gov |

| poly(4VP-co-14DMB) | 1,4-dimethacryloiloxybenzene | Ketoprofen | 40.13 nih.gov |

Template-Monomer Interactions in Molecular Imprinting Systems

In molecular imprinting, this compound is frequently used as a functional monomer to create molecularly imprinted polymers (MIPs) with high selectivity for a specific target molecule (the template). The success of the imprinting process hinges on the formation of a stable pre-polymerization complex between the functional monomer and the template molecule. These interactions, typically hydrogen bonds or other non-covalent forces, arrange the monomer around the template before polymerization locks them into place.

In the preparation of MIPs for the flavonoid luteolin, 4-VP was used as a functional monomer. researchgate.net UV-visible spectroscopy was employed to evaluate the strength of the interaction between different functional monomers and the luteolin template. While other monomers showed stronger interactions, the MIP prepared with 4-VP (MIP2) exhibited the highest binding affinity for luteolin. researchgate.net This indicates that while a strong template-monomer interaction is important, the fidelity of transferring this complex into the final polymer structure is also crucial for creating effective recognition sites. researchgate.net

Similarly, in a study creating MIPs for the drug S-naproxen, 4-VP was compared with other functional monomers like methacrylic acid and acrylamide. researchgate.net UV spectral analysis and binding experiments revealed that the MIP based on 4-VP had the highest adsorption amount for the template molecule, which correlated positively with the strength of the interaction observed via UV analysis. researchgate.net This highlights the effectiveness of the pyridine nitrogen in forming specific, orienting interactions with template molecules that possess hydrogen bond donor groups.

Table 4: Comparison of Functional Monomers in Molecularly Imprinted Polymers (MIPs)

| Template Molecule | Functional Monomer | MIP Adsorption Capacity | Key Finding |

|---|---|---|---|

| Luteolin | This compound (4-VP) | Highest among tested monomers | Imprinting efficiency depends on both interaction strength and fidelity of complex transfer into the polymer. researchgate.net |

| S-naproxen | This compound (4-VP) | 1.73 µmol (highest among tested) | Adsorption capacity correlated positively with the interaction strength between monomer and template. researchgate.net |

| S-naproxen | Acrylamide | Lower than 4-VP | Weaker interaction with template resulted in lower binding. researchgate.net |

Intermolecular and Supramolecular Interactions of 4 Vinylpyridine and Its Polymers

Studies of Template-(Functional Monomer) Complexes Involving 4-Vinylpyridine (B31050)

The efficacy of molecular imprinting relies heavily on the pre-polymerization interactions between the template molecule and the functional monomer. This compound (4-VP) is frequently employed as a functional monomer due to the ability of its pyridine (B92270) ring to form specific, non-covalent interactions with a variety of template molecules. These interactions, which are crucial for the formation of a stable template-monomer complex, are the foundation for creating selective binding sites within the resulting polymer matrix.

The formation of template-monomer complexes involving this compound is a critical step in the molecular imprinting process. researchgate.net The pyridine nitrogen in 4-VP can act as a hydrogen bond acceptor or a Lewis base, enabling interactions with a wide range of template molecules that possess hydrogen bond donors (like -OH or -NH groups) or are metal ions. researchgate.netpolysciences.com The strength and nature of these interactions are paramount to the subsequent recognition capabilities of the molecularly imprinted polymer (MIP). researchgate.net

Spectroscopic techniques are invaluable tools for elucidating the nature and extent of these pre-polymerization interactions. Studies have utilized Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to probe the complex formation between a template and this compound. researchgate.net For instance, in studies involving bisphenol A (BPA) as a template, quantum chemical calculations have shown that the nitrogen atom of this compound forms a close contact with the hydroxyl group of BPA, with N…H(O) distances of 1.85-1.86 Å. researchgate.net The interaction energies for these complexes are calculated to be in the range of 29-36 kJ/mol, which is characteristic of typical hydrogen bonding interactions. researchgate.net

The choice of solvent also plays a significant role in the stability of the template-monomer complex. Research indicates that mildly polar solvents are generally favorable for the formation of molecular imprinting complexes with this compound. researchgate.net The solvent can influence the non-covalent interactions that govern the complex formation and, consequently, the recognition properties of the final polymer. researchgate.net

In the context of ion imprinting, this compound has been successfully used as a functional monomer for the selective recognition of metal ions. For example, in the synthesis of a Pb(II)-ion imprinted polymer, 4-VP demonstrated superior performance compared to other monomers like methyl methacrylate, achieving a higher adsorption capacity for the target ion. ui.ac.id The interaction between the pyridine nitrogen and the metal ion is a key factor in the imprinting process. jocpr.com Spectroscopic analysis of a Cu(II) imprinted polymer based on this compound revealed a shift in the C=N stretching vibration upon complexation with the copper ion, confirming the involvement of the pyridine nitrogen in the coordination. jocpr.com

Furthermore, the self-assembly of poly(this compound) (P4VP) with various molecules through non-covalent interactions leads to the formation of well-defined supramolecular structures. acs.org For example, hydrogen bonding between P4VP and molecules like 3,4,5-tris(hexadecyloxy)benzoic acid (THBA) can induce the formation of cylindrical or lamellar nanostructures. acs.org These organized assemblies are of interest for applications in nanotechnology and materials science.

The following tables summarize key findings from studies on template-functional monomer complexes involving this compound.

Table 1: Spectroscopic and Computational Analysis of Bisphenol A (BPA) - this compound Complexes

| Parameter | Value/Observation | Reference |

| Complex Stoichiometry | 1:1 and 1:2 (BPA:4-Vpy) investigated | researchgate.net |

| N…H(O) Distance | 1.85-1.86 Å | researchgate.net |

| Interaction Energy | 29-36 kJ/mol | researchgate.net |

| Spectroscopic Techniques Used | FTIR, 1H NMR, UV-Vis | researchgate.net |

| Key Interaction Type | Hydrogen Bonding | researchgate.net |

Table 2: Adsorption Characteristics of a Pb(II) Ion Imprinted Polymer using this compound as a Functional Monomer

| Parameter | Value/Observation | Reference |

| Functional Monomer | This compound (4VP) | ui.ac.id |

| Template Ion | Pb(II) | ui.ac.id |

| Optimum Adsorption pH | 5 | ui.ac.id |

| Optimum Contact Time | 90 minutes | ui.ac.id |

| Adsorption Kinetics | Pseudo-second-order | ui.ac.id |

| Adsorption Isotherm | Freundlich | ui.ac.id |

| Highest Adsorption Capacity | 5.92 mg/g | ui.ac.id |

Table 3: Spectroscopic Evidence of Cu(II) Complexation with this compound in an Imprinted Polymer

| Spectroscopic Feature | Wavenumber (cm-1) Before Complexation | Wavenumber (cm-1) After Complexation | Reference |

| C=N Stretching | 1599 | 1552 | jocpr.com |

| M-N Stretching | - | 247 | jocpr.com |

Advanced Materials Science Applications of 4 Vinylpyridine and Its Polymers

Biomedical and Drug Delivery Systems

Fabrication of Antibacterial Surfaces using Poly(4-Vinylpyridine)

Poly(this compound) and its quaternized derivatives have demonstrated significant potential in creating surfaces with antibacterial properties. Quaternization of the pyridine (B92270) nitrogen atom introduces a permanent positive charge, which is a key factor in disrupting bacterial cell membranes and inhibiting microbial growth. Studies have shown that surfaces modified with quaternized P4VP exhibit substantial reductions in bacterial colonization.

Research has explored various approaches to impart antibacterial activity using P4VP. For instance, quaternized P4VP homopolymers, when coated onto surfaces, have shown high efficacy against common bacterial strains. Block copolymers incorporating quaternized P4VP segments have also been developed, offering enhanced water resistance for potential applications in submerged environments. The effectiveness of these P4VP-based antibacterial surfaces is often quantified by the percentage reduction in bacterial colonies or the antibacterial rate after specific incubation periods.

Table 1: Antibacterial Performance of P4VP-Based Surfaces

| Material/Surface Type | Target Bacteria | Antibacterial Efficacy | Source Citation |

| N-hexylated P4VP homopolymer (160 kDa) | Staphylococcus aureus | >95% reduction in bacterial colonies | clarkson.edu |

| P4VP homopolymer (60 kDa) | Staphylococcus aureus | (85±7)% reduction in bacterial colonies | clarkson.edu |

| Quaternized P4VP-co-n-butylmethacrylate | Staphylococcus aureus | >90% reduction in bacterial colonies | clarkson.edu |

| Cationic P4VP copolymer nanospheres (CvpPMs) | Staphylococcus aureus | 100% antibacterial rate (after 48 h) | acs.org |

| Cationic P4VP copolymer nanospheres (CvpPMs) | Escherichia coli | 95% antibacterial rate (after 48 h) | acs.org |

| Poly(carboxybetaine) derived from P4VP (P4VPB-2) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 6.4 mg/mL | farmaciajournal.com |

These findings highlight the versatility of P4VP in developing effective antibacterial materials for various applications.

pH-Responsive Poly(this compound) Microspheres for Controlled Drug Release

The pH-sensitivity of poly(this compound) arises from the protonation and deprotonation of its pyridine nitrogen atom, which typically occurs around a pKa of 4.7-5.0. This property allows P4VP to act as a smart material that can change its conformation and solubility in response to environmental pH changes. This characteristic is particularly useful in the development of pH-responsive microspheres for controlled drug delivery.

P4VP microspheres can be synthesized to encapsulate therapeutic agents. When these microspheres are exposed to a specific pH environment, such as the slightly acidic conditions found in tumor tissues or inflamed areas, the P4VP matrix can swell or degrade, leading to the controlled release of the encapsulated drug. Research has demonstrated sustained and pH-responsive release profiles for various model drugs encapsulated within P4VP microspheres. The diameters of these microspheres typically range from 40 to 100 µm, and their encapsulation efficiency can be optimized for specific drugs.

Table 2: pH-Responsive Microspheres for Drug Delivery Applications

| Polymer System | Encapsulated Substance | Microsphere Diameter | Encapsulation Efficiency | pH-Responsive Release | Source Citation |

| P4VP microspheres | Chloramphenicol | 40-100 µm | Not specified | Sustained & pH-responsive | researchgate.net, nih.gov |

| P4VP microspheres | Nisin | 40-100 µm | 47.67% | pH-responsive | nih.gov |

| P4VP microspheres with magnetic nanoparticles | Not specified | Not specified | Not specified | pH-sensitive & magnetic heating | tandfonline.com |

The ability to tune the release kinetics based on pH makes P4VP-based microspheres promising for targeted therapeutic interventions.

Use in Bacterial and Viral Infection Studies

Beyond its direct application in creating antibacterial surfaces, poly(this compound) plays a role in studies investigating bacterial and viral infections. Its ability to interact with microbial surfaces and its pH-responsive nature can be leveraged to understand infection mechanisms or to develop novel strategies for combating pathogens. For example, P4VP-modified materials can be used as platforms to study bacterial adhesion and biofilm formation under controlled conditions.

Furthermore, the antimicrobial properties of P4VP derivatives, particularly quaternized forms, are explored in research aimed at developing new antimicrobial agents or understanding the structure-activity relationships of cationic polymers against various microorganisms. Studies have evaluated the efficacy of P4VP-based materials against specific bacterial strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, providing insights into their mechanisms of action and potential for therapeutic development. While research on viral infection studies specifically involving P4VP is less prominent in the reviewed literature, the general antimicrobial capabilities suggest potential for broader applications in pathogen control research.

Surface Modification and Coatings

Poly(this compound) is a highly versatile polymer for surface modification and the creation of functional coatings across a wide range of substrates, including metals, oxides, and plastics. Its pyridine functionality allows for strong interactions with various surfaces through adsorption, hydrogen bonding, or chemical grafting. This capability enables the tailoring of surface properties such as adhesion, wettability, chemical resistance, and the immobilization of other functional species.

Methods for P4VP surface modification include adsorption from solution, spin-coating, dip-coating, and more advanced techniques like surface-initiated atom transfer radical polymerization (ATRP). The choice of method depends on the desired film quality, substrate type, and application requirements. P4VP coatings can enhance the performance of materials in diverse fields, from electronics and sensing to biomedical applications and corrosion protection.

Anti-Corrosive Coatings utilizing Poly(this compound)

The protective properties of poly(this compound) in preventing metal corrosion have been extensively investigated. P4VP and its derivatives can form protective films on metal surfaces, acting as barriers against corrosive agents in aggressive environments like acidic solutions or saline water. The pyridine nitrogen atom can coordinate with metal ions, forming stable complexes that enhance the adhesion and protective capabilities of the coating.

Studies have shown that P4VP films, whether formed spontaneously by immersion or electrochemically, can significantly improve the corrosion resistance of metals such as copper and steel. The inhibition efficiency of P4VP coatings is often high, particularly when the polymer is quaternized or when combined with other inhibiting species like iodide ions. These coatings create a barrier that limits the access of corrosive species to the metal surface, thereby reducing the corrosion rate.

Table 3: Corrosion Inhibition Efficiency of P4VP Coatings

| Substrate | P4VP Formulation/Coating | Corrosive Environment | Inhibition Efficiency (IE) | Source Citation |

| Copper | Spontaneously grown Cu–P4VP films | 0.1 M H₂SO₄ | 94–98% | researchgate.net |

| Copper | Electro-chemically grown Cu–P4VP films | 0.1 M H₂SO₄ | 70–85% | researchgate.net |

| Armco Iron/Mild Steel | P4VP | 1 M H₂SO₄ | Effective reduction of corrosion rates | researchgate.net |

| Iron | Poly(this compound) - Graft-Bromodecane (45% quaternization) | 1M H₂SO₄ | 98% | imist.ma |

| Titanium | Poly(N-ethyl-4-vinylpyridinium) (PE4VP) coating | Aggressive environment | High corrosion protection effectiveness, increased polarization resistance | rsc.org, rsc.org |

The effectiveness of P4VP as an anti-corrosive agent is attributed to its ability to form a dense, protective layer that impedes electrochemical corrosion processes.

Surface Modification through Immobilization of Atoms or Particles

Poly(this compound) serves as an excellent platform for the surface immobilization of various atoms and nanoparticles. The pyridine group's affinity for metal ions and its ability to form hydrogen bonds make P4VP a versatile modifier for creating functionalized surfaces. This is crucial for applications in catalysis, sensing, and the development of hybrid nanomaterials.

P4VP can be grafted onto substrates like carbon nanotubes (CNTs) or magnetite nanoparticles (MNPs) using techniques such as surface-initiated ATRP. These P4VP-grafted supports then act as templates for the controlled immobilization of metal nanoparticles, including gold nanoparticles (GNPs) and silver nanoparticles (Ag NPs), or other functional entities like polyoxometalates (POMs). The P4VP chains not only anchor these species but also help in their dispersion and stabilization, preventing aggregation and enhancing their performance. For example, P4VP brushes on silicon or glass substrates have been used to immobilize POMs, which then facilitate the controlled synthesis of Ag nanoparticles.

Nanotechnology and Nanocomposites